molecular formula C₁₆H₁₇N₇O₂S B560044 Baricitinib CAS No. 1187594-09-7

Baricitinib

Cat. No. B560044
M. Wt: 371.42
InChI Key: XUZMWHLSFXCVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baricitinib is a Janus kinase (JAK) inhibitor used alone or together with other medicines to treat moderately to severely active rheumatoid arthritis in patients who have taken other medicines that did not work well . It works on the immune system and is available only with a doctor’s prescription . It is also used for COVID-19 treatment .


Synthesis Analysis

During the synthesis of Baricitinib, three unknown impurities were identified in several batches between 0.10 and 0.15% using high-performance liquid chromatography . The unknown compounds were isolated and identified .


Molecular Structure Analysis

Baricitinib is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted by a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group at position 5 .


Chemical Reactions Analysis

Baricitinib is a disease-modifying antirheumatic drug (DMARD) indicated for rheumatoid arthritis when conventional DMARDs prove inadequate .


Physical And Chemical Properties Analysis

Baricitinib is a small molecule with a molecular weight of 371.4 g/mol . Its molecular formula is C16H17N7O2S .

Scientific Research Applications

  • Rheumatoid Arthritis (RA) : Baricitinib has demonstrated efficacy in treating RA, particularly in patients who have had an inadequate response to methotrexate. It has been used both as monotherapy and in combination with methotrexate, showing significant improvements in disease activity and physical function (Fleischmann et al., 2017), (Keystone et al., 2014), (Dougados et al., 2016), (Taylor et al., 2019), (Genovese et al., 2016).

  • COVID-19 Treatment : Studies have suggested that Baricitinib could be beneficial in treating COVID-19 due to its anti-cytokine effects and ability to inhibit host cell viral propagation. This application was predicted using artificial intelligence and showed promising results in clinical settings (Stebbing et al., 2020), (Marconi et al., 2021), (Praveen et al., 2020).

  • Systemic Lupus Erythematosus : Baricitinib has shown potential in treating systemic lupus erythematosus, particularly at a 4 mg dose, improving signs and symptoms in patients not adequately controlled by standard therapy (Wallace et al., 2018).

  • Atopic Dermatitis : Baricitinib has been effective in reducing inflammation and pruritus in patients with moderate-to-severe atopic dermatitis, especially when used with topical corticosteroids (Guttman‐Yassky et al., 2018), (Simpson et al., 2021).

  • Drug-Drug Interactions : Clinical pharmacology studies have evaluated potential drug-drug interactions with Baricitinib, indicating a low risk of clinically significant interactions with other drugs commonly administered to patients with RA (Payne et al., 2015).

  • Effects on Immune System : Baricitinib has shown to modulate the human immune system, impacting lymphocyte subsets and influencing innate and adaptive immunity (Kubo et al., 2018), (Tanaka et al., 2018).

  • Pharmacokinetics and Safety : The pharmacokinetics, pharmacodynamics, and safety profile of Baricitinib have been characterized, showing it is generally safe and well tolerated in various patient populations (Shi et al., 2014), (Al-Salama & Scott, 2018).

Safety And Hazards

Baricitinib may cause reproductive effects and bone marrow effects through prolonged or repeated exposure . It carries the risk of increased thromboembolic events .

Future Directions

Baricitinib is under investigation in multiple ongoing clinical studies . It has been approved by the FDA for the treatment of COVID-19 and is being intensely studied for use in alopecia areata .

properties

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZMWHLSFXCVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152228
Record name Baricitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function. Upon binding of extracellular cytokines and growth factors, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). STATs modulate intracellular activity, including gene transcription of inflammatory mediators that promote an autoimmune response, such as IL-2, IL-6, IL-12, IL-15, IL-23, IFN-γ, GM-CSF, and interferons. The JAK-STAT pathway has been implicated in the pathophysiology of rheumatoid arthritis, as it is associated with an overproduction of inflammatory mediators. There are four JAK proteins: JAK 1, JAK 2, JAK 3 and TYK2. JAKs form homodimers or heterodimers and pair differently in different cell receptors to transmit cytokine signaling. Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2 with less affinity for JAK3 and TYK2; however, the relevance of inhibition of specific JAK enzymes to therapeutic effectiveness is not currently known. Baricitinib inhibits the activity of JAK proteins and modulates the signaling pathway of various interleukins, interferons, and growth factors. It was also shown to decrease the proliferation of JAK1/JAK2 expression in mutated cells and induce cell apoptosis.
Record name Baricitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Baricitinib

CAS RN

1187594-09-7
Record name Baricitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187594-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baricitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187594097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baricitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baricitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BARICITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISP4442I3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Alternatively, a suspension of (4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (20, 10.0 g, 20.6 mmol) and lithium hydroxide monohydrate (2.59 g, 61.8 mmol) in acetonitrile (CH3CN 40 mL) and isopropyl alcohol (10 mL) was heated at 45-50° C. for 6 hours. When HPLC showed that the reaction was deemed complete, the reaction mixture was cooled to room temperature and 1M hydrochloric acid aqueous solution (41 mL) as added to adjust the pH to 6-7 at temperature below 25° C. After the acid addition, the mixture was stirred at room temperature for 1 h and the precipitates were isolated by filtration. The wet cake was washed with water (50 mL) and dried in vacuum oven at 50° C. to give crude 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (14, 6.0 g, 7.65 g theoretical, 78% yield) as off-white solids, which was found to be identical to the material prepared by Method A.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(1-(ethylsulfonyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (6, 327 g, 655 mmol) in acetonitrile (3 L) and water (300 mL) was added LiBF4 (614 g, 6.55 mol, 10.0 equiv). The resulting reaction mixture was stirred at 75° C. for overnight. The reaction mixture was cooled to 0° C. before a solution of ammonium hydroxide (NH4OH, 570 mL) in water (2.2 L) was added slowly to keep the temperature below 10° C. (pH 9-10). The mixture was stirred at room temperature for overnight. When the reaction was deemed complete, water (10 L) was added and the resulting mixture was vigorously stirred for 3 h at room temperature. The solids were collected by filtration, washed with water (6.7 L) and heptane (6.7 L), and dried in vacuum oven at 45° C. over the weekend. The dried solid was then dissolved in 20% MeOH in dichloromethane (12 L), and was purified by column chromatography on 1.3 Kg of silica gel eluting with a 20% MeOH in dichloromethane solution (18L) to afford 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (7, 204 g, 243.3 g theoretical, 83.8% yield) as an off-white solid. For 7: 1H NMR (300 MHz, d6-DMSO) δ 1.25 (t, 3H), 3.25 (q, 2H), 3.75 (s, 2H), 4.25 (d, 2H), 4.65 (d, 2H), 7.10 (d, 1H), 7.65 (dd, 1H), 8.50 (s, 1H), 8.70 (s, 1H), 8.95 (s, 1H), 12.2 (bs, 1H); MS: m/z calcd. 372.12; found: 372.0.
[Compound]
Name
LiBF4
Quantity
614 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
570 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of (4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (20, 1.0 g, 2.06 mmol) in methanol (MeOH, 5 mL) and tetrahydrofuran (THF, 20 mL) was treated with a 1 M aqueous sodium hydroxide solution (NaOH, 2.3 mL, 2.3 mmol, 1. 12 equiv) at room temperature, and the resulting reaction mixture was stirred at room temperature for 2-3 h. When HPLC showed that the reaction was deemed complete, the reaction mixture was quenched with water (10 mL) and a 1 N aqueous HCl solution (0.2 mL) to adjust pH to 7-7.5 at room temperature. The resulting mixture was stirred at room temperature for 30 min before the solids were collected by filtration. The solids were washed with a mixture of acetonitrile and water (2/3 by volume, 2×4 mL) and dried in vacuum at 40-45° for 24 h to afford crude 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (14, 658 mg, 765 mg theoretical, 86% yield) as off-white solids, which was found to be identical to the material prepared by Method A. For crude 14: 1H NMR (DMSO-d6, 300 MHz) δ 12.15 (s, 1H), 8.94 (s, 1H), 8.72 (s, 1H), 8.49 (s, 1H), 7.63 (d, 1H), 7.09 (d, 1H), 4.62 (d, 2H), 4.25 (d, 2H), 3.71 (s, 2H), 3.24 (q, 2H), 1.26 (t, 3H) ppm; C16H17N7O2S (MW, 371.42), LCMS (EI) m/e 372 (M++H).
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Citations

For This Compound
24,100
Citations
SCJ Jorgensen, CLY Tse, L Burry… - … : The Journal of …, 2020 - Wiley Online Library
… deployment of immunosuppressive drugs like baricitinib. Furthermore, baricitinib carries the risk of increased … In this article, we review available data on baricitinib with an emphasis on …
AC Kalil, TF Patterson, AK Mehta… - … England Journal of …, 2021 - Mass Medical Soc
Background Severe coronavirus disease 2019 (Covid-19) is associated with dysregulated inflammation. The effects of combination treatment with baricitinib, a Janus kinase inhibitor, …
Number of citations: 626 www.nejm.org
ZT Al-Salama, LJ Scott - Drugs, 2018 - Springer
… baricitinib treatment also slowed structural joint damage in DMARD-naive patients and in those with an inadequate response to methotrexate and csDMARDs. Baricitinib … Baricitinib was …
Number of citations: 129 link.springer.com
EG Favalli, M Biggioggero, G Maioli… - The Lancet Infectious …, 2020 - thelancet.com
… about the potential use of baricitinib for severe acute respiratory syndrome coronavirus 2 (… Undoubtedly, the fact that baricitinib can provide this antiviral effect at the approved dose for …
Number of citations: 220 www.thelancet.com
A Markham - Drugs, 2017 - Springer
… In February 2017, baricitinib was … baricitinib as a treatment for RA has also been sought in the USA and Japan. This article summarizes the milestones in the development of baricitinib …
Number of citations: 147 link.springer.com
MC Genovese, J Kremer, O Zamani… - … England Journal of …, 2016 - Mass Medical Soc
Background In phase 2 studies, baricitinib, an oral Janus kinase 1 and 2 inhibitor, reduced disease activity in patients with rheumatoid arthritis who had not previously received …
Number of citations: 612 www.nejm.org
PC Taylor, EC Keystone… - … England Journal of …, 2017 - Mass Medical Soc
… 24 with baricitinib and adalimumab than with placebo. Cancers were reported in five patients (two who received baricitinib and three who received placebo). Baricitinib was associated …
Number of citations: 801 www.nejm.org
F Cantini, L Niccoli, D Matarrese, E Nicastri… - Journal of …, 2020 - journalofinfection.com
… , were treated for 2 weeks with baricitinib tablets 4 mg/day added to … before the date of the first baricitinib-treated patient served as … After discharge, patients treated with baricitinib were …
Number of citations: 501 www.journalofinfection.com
V Bronte, S Ugel, E Tinazzi, A Vella… - The Journal of …, 2020 - Am Soc Clin Investig
… Finally, for an in-depth evaluation of the impact of baricitinib treatment on the resolution of COVID-19 pathology, we analyzed the clinical features of both baricitinib-treated patients and …
Number of citations: 250 www.jci.org
DJ Wallace, RA Furie, Y Tanaka, KC Kalunian… - The Lancet, 2018 - thelancet.com
… However in this study, serious infection rates were more frequent with baricitinib 4 mg (6%) than with baricitinib 2 mg (2%) or placebo (1%). The serious infection rate with baricitinib 4 …
Number of citations: 441 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.